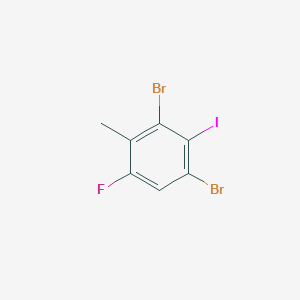
2-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-1-(2-hydroxyethyl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-1-(2-hydroxyethyl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1-ium chloride” is a complex organic molecule characterized by multiple conjugated double bonds and cyclohexene rings. This compound is likely to exhibit interesting photophysical and photochemical properties due to its extensive conjugation and structural complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the formation of the conjugated polyene chains and the attachment of the cyclohexene rings. Key steps might include:
Formation of the conjugated polyene chains: This could be achieved through a series of Wittig or Horner-Wadsworth-Emmons reactions, which are commonly used to form carbon-carbon double bonds.
Cyclohexene ring formation: This might involve Diels-Alder reactions or other cyclization methods.
Attachment of the pyridinium moiety: This could be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment and high-throughput screening methods to identify the best reaction conditions.
化学反应分析
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation: The conjugated double bonds can be oxidized to form epoxides or other oxygenated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The pyridinium moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted pyridinium derivatives.
科学研究应用
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a model compound for studying conjugated systems and their reactivity.
Biology: Potential use as a fluorescent probe due to its conjugated structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique optical or electronic properties.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
In biological systems: It might interact with specific proteins or enzymes, altering their activity.
In materials science: Its conjugated structure might allow it to absorb and emit light in specific ways, making it useful in optoelectronic devices.
相似化合物的比较
Similar Compounds
Beta-carotene: A similar compound with a long conjugated polyene chain.
Lycopene: Another compound with extensive conjugation and similar photophysical properties.
Uniqueness
The unique combination of the pyridinium moiety and the conjugated polyene chains, along with the cyclohexene rings, makes this compound distinct from other similar molecules. This structural complexity could result in unique reactivity and properties that are not observed in simpler compounds.
属性
分子式 |
C42H58ClNO |
|---|---|
分子量 |
628.4 g/mol |
IUPAC 名称 |
2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C42H58NO.ClH/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9;/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3;1H/q+1;/p-1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+; |
InChI 键 |
CQPMPGJOKFUPJS-KFKWWMHDSA-M |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C.[Cl-] |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


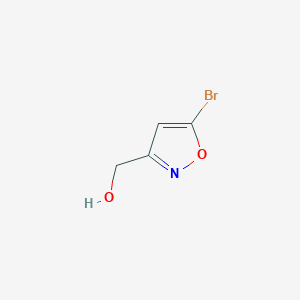
![[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B15200253.png)
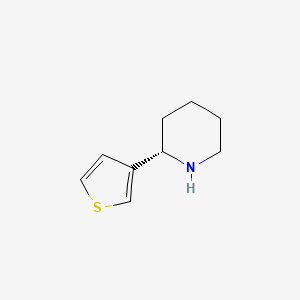
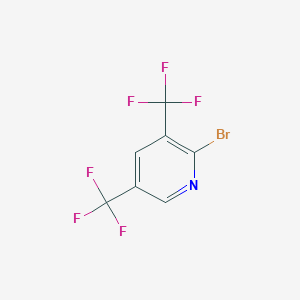
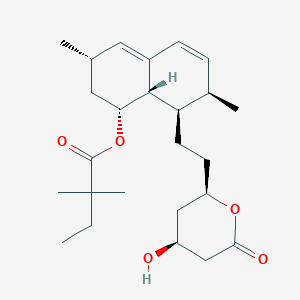
![4-Butyl-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B15200291.png)
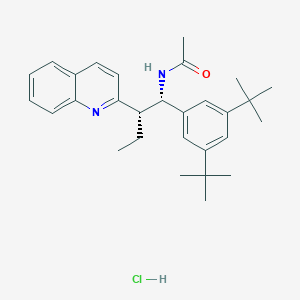
![Benzothiazole, 2-[(fluoromethyl)sulfonyl]-](/img/structure/B15200304.png)
![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)
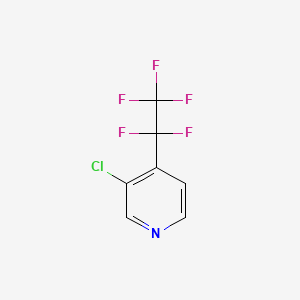

![(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15200329.png)
![N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B15200347.png)
